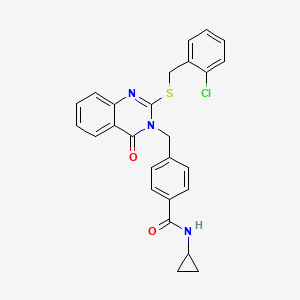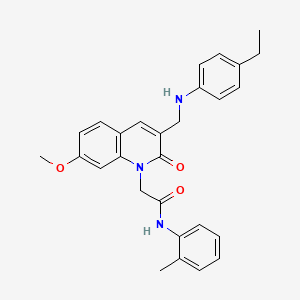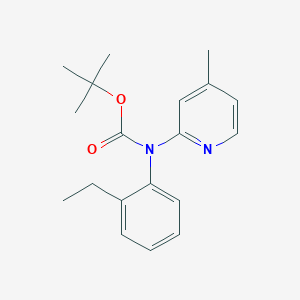
4-((2-((2-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-((2-((2-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide" is a chemical entity that appears to be related to a class of compounds with potential pharmacological activities. The provided papers discuss the synthesis and biological evaluation of compounds that share structural similarities, particularly in the quinazolinone moiety, which is a common scaffold in medicinal chemistry due to its potential therapeutic properties.
Synthesis Analysis
In the first paper, a series of novel non-nucleoside inhibitors of HIV-1 reverse transcriptase (RT) were synthesized, which included a quinazolinone core similar to the compound . The synthesis involved the addition of 1-lithio-2-(aryl)alkyne nucleophiles to a protected quinazolinone, followed by deprotection. This method suggests a versatile approach to modifying the quinazolinone scaffold, which could potentially be applied to the synthesis of the compound of interest.
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is crucial for their biological activity. The stereochemistry, as mentioned in the first paper, plays a significant role in the activity of these compounds, as demonstrated by the resolution of compound 4a into its enantiomers and the identification of the active enantiomer . This insight into the importance of stereochemistry could be relevant for understanding the activity of the compound under analysis.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of "this compound". However, the synthesis methods described for related compounds suggest that reactions such as nucleophilic addition, deprotection, and palladium-catalyzed coupling are likely to be involved in the chemical manipulation of the quinazolinone core .
Physical and Chemical Properties Analysis
While the papers do not directly report on the physical and chemical properties of the specific compound , the structural features of the quinazolinone derivatives, such as the presence of a cyclopropyl group and a chloro substituent, are known to influence these properties. The lipophilicity, solubility, and stability of these compounds are critical parameters that affect their pharmacokinetic profile and, consequently, their therapeutic potential .
Biological Activity
The second paper discusses the design and synthesis of thioquinazolinone-based 2-aminobenzamide derivatives as potent histone deacetylase (HDAC) inhibitors . These compounds exhibited significant antiproliferative activities against various cancer cell lines and demonstrated selectivity for certain HDAC isoforms. The presence of a thioquinazolinone moiety in the compound of interest suggests that it may also possess HDAC inhibitory activity, which could be explored for potential anticancer applications .
科学的研究の応用
Structure-Activity Relationship Studies
Research has explored various benzamide derivatives and their pharmacological effects, especially focusing on the structure-activity relationship (SAR). One study discovered potent serotonin-3 (5-HT3) receptor antagonists by experimenting with different aromatic nuclei, finding that certain heteroaromatic rings, including the 1H-indazole ring, significantly increased activity. This research led to the identification of compounds with superior effects compared to existing treatments like ondansetron and granisetron (Harada et al., 1995).
Anticonvulsant Properties
A series of benzamide derivatives were designed, synthesized, and evaluated for their anticonvulsant properties. The presence of essential functional groups for binding to benzodiazepine receptors and the inclusion of the 4-thiazolidinone ring as an anticonvulsant pharmacophore were notable. Some compounds demonstrated considerable anticonvulsant activity in tests, with one compound, in particular, showing significant sedative-hypnotic activity without impairing learning and memory, suggesting the involvement of benzodiazepine receptors in their pharmacological properties (Faizi et al., 2017).
Imaging and Diagnostic Applications
Fluorine-18-labeled benzamide analogues have been synthesized and evaluated as potential ligands for positron emission tomography (PET) imaging of the sigma2 receptor status in solid tumors. Studies indicated high tumor uptake and acceptable tumor/normal tissue ratios, suggesting their utility in imaging the sigma2 receptor status of solid tumors (Tu et al., 2007).
Role in Lipid Metabolism
Investigations into benzamide derivatives have also touched upon lipid metabolism. A novel 2,3-oxidosqualene cyclase inhibitor was studied for its effects on cholesterol biosynthesis and lipid metabolism, demonstrating lipid-lowering activity in animal models. This research suggests a potential therapeutic role of such compounds in treating lipid-related disorders (Eisele et al., 1997).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-[[2-[(2-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]methyl]-N-cyclopropylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O2S/c27-22-7-3-1-5-19(22)16-33-26-29-23-8-4-2-6-21(23)25(32)30(26)15-17-9-11-18(12-10-17)24(31)28-20-13-14-20/h1-12,20H,13-16H2,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTLIGBWCBIKKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N=C3SCC5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2504853.png)
![N-(benzo[d]thiazol-2-yl)-2-(2-(3-cyclopentylureido)thiazol-4-yl)acetamide](/img/structure/B2504854.png)
![(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(2,4-dichloroanilino)prop-2-en-1-one](/img/structure/B2504856.png)


![3-[(2-chloro-6-fluorobenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione](/img/structure/B2504862.png)

![[5-acetamido-3,4-diacetyloxy-6-[4-[(E)-3-(furan-2-yl)prop-2-enoyl]phenoxy]oxan-2-yl]methyl acetate](/img/structure/B2504864.png)
![[2-(4-Chloro-2-methylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2504866.png)
![2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2504868.png)



